Product packaging for Lilac aldehyde(Cat. No.:CAS No. 67920-63-2)

Lilac aldehyde

Cat. No.: B1206004
CAS No.: 67920-63-2
M. Wt: 168.23 g/mol
InChI Key: YPZQHCLBLRWNMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lilac aldehyde (CAS 67920-63-2, C10H16O2) is a naturally occurring monoterpene that serves as a principal olfactory molecule in the scent profile of lilac flowers ( Syringa vulgaris L.) and is a key volatile for attracting insect pollinators . This compound is characterized as a colorless to pale yellow liquid with a distinct floral, lilac odor and is a subject of interest in studies on plant-insect interactions and the biochemistry of flower scents . In research, this compound is valued for investigating structure-odor relationships in fragrance chemistry. Studies on its seco-analogues have demonstrated that the tetrahydrofuran ring is an essential osmophore, critical for its characteristic flowery aroma; opening this ring results in a vanishing of the floral scent and the emergence of spicy or green notes . The biosynthetic pathway of lilac aldehydes in flowers has been elucidated, proceeding from linalool via 8-hydroxylinalool and 8-oxolinalool . Its applications extend to use as a chemical marker for the botanical origin of honeys and as an odor-active compound in other natural product analyses . This product is For Research Use Only. It is strictly for laboratory applications and not for personal, cosmetic, diagnostic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B1206004 Lilac aldehyde CAS No. 67920-63-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67920-63-2

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-(5-ethenyl-5-methyloxolan-2-yl)propanal

InChI

InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3

InChI Key

YPZQHCLBLRWNMJ-UHFFFAOYSA-N

SMILES

CC(C=O)C1CCC(O1)(C)C=C

Canonical SMILES

CC(C=O)C1CCC(O1)(C)C=C

density

0.951-0.961 (20°)

Other CAS No.

67920-63-2

physical_description

Clear colourless liquid;  Floral aroma reminiscent of lilac

solubility

Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Stereochemistry and Isomeric Characterization

Elucidation of Absolute Configuration of Lilac Aldehyde Stereoisomers

The determination of the absolute configuration of each this compound stereoisomer has been achieved through a combination of spectroscopic and synthetic strategies. nih.govacs.org These methods allow for the unambiguous assignment of the (R) or (S) configuration at each of the three chiral centers.

¹H Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in the structural elucidation of this compound stereoisomers. researchgate.netnih.gov By analyzing the chemical shifts and coupling constants of specific protons, valuable information about the relative stereochemistry of the molecule can be obtained. For instance, the coupling patterns of the protons on the tetrahydrofuran (B95107) ring can help to distinguish between cis and trans diastereomers. acs.org

Furthermore, advanced NMR techniques, such as ¹H,¹H COSY (Correlation Spectroscopy), have been employed to confirm the connectivity of protons within the molecule. researchgate.netnih.gov These experiments provide through-bond correlation data, which aids in the assignment of signals in the ¹H NMR spectrum. nih.gov The chemical shifts of key protons, such as the aldehydic proton and the methyl protons, can vary subtly between different stereoisomers, providing further clues to their configuration. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Data for this compound Stereoisomers

Proton Chemical Shift (ppm) Range Multiplicity
Aldehydic H 9.5 - 9.7 d
Vinylic H 5.8 - 6.0 m
H-2' 3.8 - 4.2 m
5'-CH₃ 1.2 - 1.4 s
2-CH₃ 1.0 - 1.2 d

The intramolecular Nuclear Overhauser Effect (NOE) is a powerful NMR technique that provides information about the spatial proximity of protons within a molecule. nih.govlibretexts.org This through-space correlation is distance-dependent, with stronger NOEs observed between protons that are closer to each other. libretexts.org In the context of this compound, NOE experiments have been instrumental in determining the relative stereochemistry. For example, an NOE between the proton at C-2' and the methyl group at C-5' would indicate a cis relationship between these two substituents on the tetrahydrofuran ring. nih.govacs.org Conversely, the absence of such an NOE would suggest a trans configuration. acs.org

Anisotropic effects, which arise from the magnetically non-uniform environment created by certain functional groups like a carbonyl group, can also be exploited for stereochemical analysis. modgraph.co.uk These effects can cause shielding or deshielding of nearby protons, leading to predictable changes in their chemical shifts depending on their orientation relative to the anisotropic group. modgraph.co.uk By analyzing these shifts, further inferences about the stereochemistry can be made. nih.gov

Table 2: Application of NOE for Stereochemical Elucidation of this compound Diastereomers

Irradiated Proton(s) Observed NOE at Implied Spatial Proximity Deduced Relative Stereochemistry
5'-CH₃ 2'-H Protons are on the same face of the ring cis
2'-H 5'-CH₃ Protons are on the same face of the ring cis
5'-CH₃ Vinylic Protons Protons are on opposite faces of the ring trans

Note: This table represents expected NOE correlations based on the principles of the technique and findings in the cited literature. nih.govacs.org

Diastereomeric derivatization is a chemical strategy used to determine the absolute configuration of chiral molecules. This involves reacting the mixture of enantiomers with a chiral derivatizing agent of known absolute configuration to form a mixture of diastereomers. frontiersin.org Since diastereomers have different physical properties, they can be separated and analyzed using techniques like NMR spectroscopy or chromatography. frontiersin.org

In the study of this compound, the corresponding lilac alcohol stereoisomers were esterified with a chiral acid, such as 2-phenylpropionic acid. nih.govacs.org The resulting diastereomeric esters exhibit distinct signals in their ¹H NMR spectra. nih.gov The differences in the chemical shifts of specific protons in the diastereomeric derivatives can then be correlated to the absolute configuration of the original lilac alcohol, and by extension, the this compound from which it was derived. nih.gov

Methodologies for Stereoisomeric Separation and Purity Assessment

The separation of the eight stereoisomers of this compound is a significant analytical challenge due to their similar physical and chemical properties. nih.gov Specialized chromatographic techniques are required to achieve baseline separation of all isomers.

Enantioselective multidimensional gas chromatography (MDGC) is a powerful technique for the separation of complex mixtures of stereoisomers. nih.govoregonstate.edu This method utilizes two columns with different selectivities. The first column provides a preliminary separation of the components, and then specific fractions (or "cuts") are transferred to a second, chiral column for the separation of enantiomers. oregonstate.edu

For the analysis of this compound, a non-polar column can be used in the first dimension to separate the diastereomers, followed by a chiral column in the second dimension to resolve the enantiomeric pairs. nih.gov This technique has been successfully applied to determine the stereoisomeric composition of this compound in various natural sources. nih.govresearchgate.net

The validation of the stereoisomeric purity of separated this compound isomers and the determination of their elution order from the chromatographic column are critical steps. nih.govresearchgate.net The elution order can be established by synthesizing stereoisomers with a known absolute configuration and chromatographing them under the same conditions as the unknown mixture. nih.govacs.org For example, starting the synthesis from a chiral precursor of known configuration, such as (R)-linalool, allows for the production of this compound stereoisomers with a defined configuration at one of the chiral centers. researchgate.netnih.gov By comparing the retention times of these synthesized standards with the peaks in the chromatogram of the isomeric mixture, the elution order can be unequivocally determined. nih.govresearchgate.net

The stereoisomeric purity of the separated isomers is typically assessed by the peak resolution in the chromatogram. Baseline separation of all peaks indicates a high degree of purity for each isolated isomer. The identity of each peak is further confirmed by mass spectrometry (MS), which provides a unique fragmentation pattern for the molecule. nih.gov

Table 3: Elution Order of this compound Stereoisomers on a Chiral GC Column

Elution Order Stereoisomer Configuration
1 (2'S, 2S, 5'S)
2 (2'R, 2R, 5'S)
3 (2'R, 2S, 5'S)
4 (2'S, 2R, 5'S)
5 (2'S, 2S, 5'R)
6 (2'R, 2R, 5'R)
7 (2'R, 2S, 5'R)
8 (2'S, 2R, 5'R)

Note: The specific elution order can vary depending on the chiral stationary phase and the chromatographic conditions used. This table is a representative example based on published research. nih.gov

Natural Abundance and Stereoisomeric Distribution Patterns in Floral Volatiles

This compound is a widespread component of floral scents, particularly in species that are active at night. fao.orgresearchgate.netnih.gov Its presence has been documented in a variety of plants, including the common lilac (Syringa vulgaris), gardenia (Gardenia jasminoides), the slender bog orchid (Platanthera stricta), and the white campion (Silene latifolia). fao.orgnih.gov

A key aspect of this compound's natural occurrence is the species-specific distribution of its stereoisomers. fao.orgresearchgate.net While all eight isomers are theoretically possible, typically only a subset is found in the floral bouquet of a particular plant. This distinct isomeric ratio is a characteristic trait of the plant species. For example, in the floral scent of the common lilac (Syringa vulgaris), the four (5'S)-configured diastereomers are the predominant forms. researchgate.net Similarly, the floral scent of Silene latifolia, a host plant for the moth Hadena bicruris, is characterized by the presence of four specific this compound stereoisomers. researchgate.netresearchgate.net

The precise blend of these isomers plays a crucial role in plant-pollinator interactions. Moths, for instance, can differentiate between the various stereoisomers, and this ability influences their foraging and egg-laying behaviors. researchgate.net The consistent isomeric pattern within a plant species like Silene latifolia suggests that it serves as a reliable chemical cue for its specialist pollinators. researchgate.net

The analysis of these subtle differences in isomeric composition relies heavily on sophisticated analytical methods, with enantioselective multidimensional gas chromatography/mass spectrometry (enantio-MDGC/MS) being a primary tool for quantifying the stereoisomeric distribution of this compound in natural floral emissions. researchgate.netresearchgate.net

Table 2: Stereoisomeric Distribution of this compound in Floral Volatiles of Different Plant Species
Plant SpeciesThis compound IsomerRelative Abundance (%)
Silene latifolia(2S, 2'S, 5'S) - this compound APresent
(2R, 2'S, 5'S) - this compound BPresent
(2S, 2'R, 5'S) - this compound CPresent
(2R, 2'R, 5'S) - this compound DPresent
Syringa vulgaris(5'S)-configured diastereomersPredominant
--
--
--
Platanthera strictaLilac Aldehydes (unspecified isomers)Major component
Gardenia jasminoidesThis compound (unspecified isomers)Identified component

Chemical Synthesis and Derivatization Strategies

Total Chemical Synthesis Approaches to Lilac Aldehyde

The total synthesis of this compound can be approached through methods that result in either a racemic mixture or an enantiomerically pure product. These strategies often utilize readily available precursors and involve key chemical transformations to construct the target molecule.

Early synthetic efforts for this compound produced racemic mixtures, meaning they contained multiple stereoisomers of the molecule. A foundational method for racemic synthesis begins with linalool (B1675412). This process typically involves the epoxidation of linalool, followed by an acid-catalyzed cyclization to form the intermediate lilac alcohol, which is then oxidized to yield racemic this compound. Another approach involves synthesizing racemic mixtures of the four diastereoisomers of lilac aldehydes from (E)-2,6-dimethyl-6-hydroxy-2,7-octadienal. nih.gov Numerous syntheses for racemic this compound have been documented in scientific literature. researchgate.net

To isolate specific, biologically active stereoisomers, chemists have developed enantioselective synthesis routes. A prominent strategy starts with a chiral precursor, such as (R)-linalool, to control the stereochemistry of the final product. acs.orgacs.orgnih.gov This approach is critical as different stereoisomers of this compound can exhibit distinct olfactory properties. vulcanchem.com

A key step in the enantioselective synthesis is the epoxidation of the precursor. For instance, (R)-linalool can be treated with an epoxidizing agent like m-chloroperbenzoic acid (mCPBA) to form linalool oxide. This reaction sets the stage for the subsequent cyclization by creating a reactive epoxide intermediate while retaining the original stereoconfiguration.

Following epoxidation, an acid-catalyzed intramolecular cyclization is induced to form the characteristic tetrahydrofuran (B95107) ring of the lilac structure. Treating the epoxy-linalool intermediate with an acid, such as citric acid, facilitates the formation of the cyclic lilac alcohol precursor. This cyclization can also be achieved through the treatment of 2,6-dimethyloct-7-ene-2,3,6-triol with an acid catalyst. researchgate.netresearchgate.net The conditions of this reaction are crucial for controlling the stereochemical outcome of the resulting cyclic ether.

The final step is the selective oxidation of the primary alcohol group of the lilac alcohol intermediate to the aldehyde. To achieve this transformation without over-oxidation to a carboxylic acid, mild oxidizing agents are employed. Pyridinium chlorochromate (PCC) is a commonly used reagent for this purpose. Other methods, such as the Swern oxidation using oxalyl chloride and DMSO, or oxidation with Dess-Martin periodinane, are also effective for converting the chiral lilac alcohol to the desired enantiomerically enriched this compound. vulcanchem.com

Table 1: Key Reactions in the Enantioselective Synthesis of this compound from (R)-Linalool

StepReagents/ConditionsPurpose
Epoxidation m-Chloroperbenzoic acid (mCPBA), CH₂Cl₂Forms chiral linalool oxide from (R)-linalool.
Cyclization Citric acid, H₂OInduces intramolecular ring formation to create the tetrahydrofuran core of lilac alcohol.
Oxidation Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)Selectively oxidizes the primary alcohol of lilac alcohol to this compound. vulcanchem.com

Enantioselective Synthesis from Chiral Precursors (e.g., (R)-Linalool)

Synthesis of Structural Analogues and Derivatives for Functional Studies

To understand the relationship between the molecular structure of this compound and its function, particularly its scent, researchers synthesize structural analogues and derivatives. nih.govsemanticscholar.org By modifying parts of the molecule, such as the tetrahydrofuran ring or the aldehyde group, scientists can determine which features are essential for its characteristic floral aroma. researchgate.netnih.govsemanticscholar.org

Studies on seco-analogues, where the tetrahydrofuran ring is opened, have been particularly insightful. nih.govsemanticscholar.orgresearchgate.net These more flexible molecules were synthesized to probe the role of the cyclic ether moiety. researchgate.net A common synthetic route to these analogues starts from commercially available α-chloroketones and involves a four-step process: ketal formation, elimination, reductive opening, and oxidation. vulcanchem.comnih.govsemanticscholar.orgresearchgate.net Olfactory analysis of these ring-opened analogues revealed a complete loss of the typical flowery scent, which was replaced by spicy, green, and fruity notes. nih.govsemanticscholar.orgresearchgate.net These findings underscore the critical importance of the intact tetrahydrofuran ring for the signature floral aroma of this compound. researchgate.netnih.govsemanticscholar.org

Chemical Reactivity and Transformation of the Aldehyde Functional Group

The aldehyde functional group is a cornerstone of this compound's chemistry, serving as a reactive site for a wide array of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon. lnct.ac.insavemyexams.com

The most characteristic reaction of aldehydes, including this compound, is nucleophilic addition. lnct.ac.in The carbonyl group is polarized, with the carbon atom being electron-poor (electrophilic) and thus susceptible to attack by nucleophiles (electron-rich species). lnct.ac.insavemyexams.com The general mechanism involves the nucleophile attacking the carbonyl carbon, which pushes the pi electrons of the C=O double bond onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.orgyoutube.com

Aldehydes are generally more reactive in nucleophilic additions than ketones due to both steric and electronic factors. libretexts.org The presence of only one alkyl substituent on the aldehyde's carbonyl carbon results in less steric hindrance compared to the two substituents on a ketone. libretexts.org

Key Nucleophilic Addition Reactions applicable to this compound:

Addition of HCN: Reaction with hydrogen cyanide (typically from a source like KCN followed by acid) would yield a cyanohydrin (a 2-hydroxynitrile). This reaction is significant in organic synthesis as it extends the carbon chain by one carbon. savemyexams.com

Addition of Grignard Reagents (R-MgX): Treatment of this compound with a Grignard reagent would produce a secondary alcohol after acidic workup.

Addition of Alcohols (Acetal Formation): In the presence of an acid catalyst, this compound would react with two equivalents of an alcohol to form an acetal. This reaction is reversible and is often used as a method for protecting the aldehyde group.

The aldehyde group in this compound can be readily oxidized or reduced, leading to different classes of compounds.

Oxidation: Aldehydes are easily oxidized to form carboxylic acids. seniorchem.comyoutube.com This transformation can be achieved using a variety of oxidizing agents, even mild ones. seniorchem.com

Common Oxidizing Agents: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇) in acidic solution will readily convert this compound to the corresponding lilac acid. youtube.com The oxidation process involves the addition of an oxygen atom. libretexts.org

Mild Oxidizing Agents: As demonstrated in the synthesis of this compound analogues, reagents like Dess-Martin periodinane (DMP) are effective for the oxidation of alcohols to aldehydes. nih.gov Conversely, over-oxidation of the aldehyde to a carboxylic acid is a potential side reaction if conditions are not controlled.

Reduction: Reduction of an aldehyde yields a primary alcohol. youtube.com This transformation involves the addition of hydrogen across the C=O double bond. libretexts.org

Common Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are powerful and commonly used reagents for reducing aldehydes to primary alcohols. youtube.com LiAlH₄ is a stronger reducing agent than NaBH₄. youtube.com In the context of this compound, this reaction would convert it to the corresponding lilac alcohol, another important natural fragrance compound. researchgate.net

Catalytic Hydrogenation: Aldehydes can also be reduced to primary alcohols using hydrogen gas (H₂) with a metal catalyst such as platinum, palladium, or nickel.

Oxidation and Reduction of the Aldehyde Group

TransformationProduct Functional GroupExample Reagent(s)
OxidationCarboxylic AcidKMnO₄, K₂Cr₂O₇/H⁺, CrO₃ seniorchem.comyoutube.com
ReductionPrimary AlcoholNaBH₄, LiAlH₄, H₂/Catalyst youtube.com

The tetrahydrofuran (THF) ring is a defining feature of this compound. Studies involving this ring provide crucial information about the molecule's synthesis and structure-activity relationship.

Ring-Opening Studies: As detailed in the section on seco-analogues (3.2.1), the deliberate chemical opening of the THF ring is a key strategy to probe its importance. semanticscholar.org The synthesis of these acyclic analogues, which involves a four-step process starting from α-chloroketones, has demonstrated that the cyclic ether is essential for the characteristic floral scent of this compound. researchgate.netresearchgate.net This transformation represents a significant alteration of the molecular scaffold.

Cyclization Studies: The formation of the this compound structure itself relies on a key cyclization step to construct the 2,5-disubstituted THF ring. Retrosynthetic analyses of lilac compounds show that a crucial step is the cyclization of an acyclic precursor. ut.ee For instance, one proposed pathway involves an oxidative cyclization of a diene precursor to form the THF ring. ut.ee Another approach involves the acid-catalyzed cyclization of linalool oxide, an epoxide derivative of linalool. Research into cascade reactions, such as nucleophile-induced cyclization/ring expansion (NICE), explores complex strategies for forming cyclic structures, which could be conceptually applied to the synthesis of complex natural products like this compound. whiterose.ac.uk These cyclization reactions are often stereoselective, aiming to control the relative and absolute configuration of the chiral centers in the final product. ut.ee

Biosynthesis and Metabolic Pathways

Identification of Biosynthetic Precursors and Metabolic Routes in Plants

Linalool (B1675412) (3,7-dimethyl-1,6-octadiene-3-ol) is a widely occurring acyclic monoterpene alcohol, recognized for its characteristic floral scent nih.govoup.com. It is synthesized from geranyl diphosphate (B83284) (GPP) through the action of specific terpene synthase (TPS) enzymes nih.govontosight.aiontosight.aioup.com. Plants produce different enantiomers of linalool, namely (R)-linalool and (S)-linalool, catalyzed by distinct linalool synthases (LIS) nih.govoup.comoup.com. Linalool itself acts as a crucial substrate for further enzymatic modifications, including oxidation, which leads to the formation of various oxygenated monoterpenoids such as lilac aldehydes and alcohols nih.govoup.comfrontiersin.orgtandfonline.comresearchgate.net.

The primary route for the synthesis of IPP and DMAPP in plant plastids is the 2-methyl-D-erythritol 4-phosphate (MEP) pathway nih.govontosight.aiontosight.aifrontiersin.orgcsic.espnas.orgtandfonline.comacademicjournals.orgmdpi.comoup.comfrontiersin.orgmdpi.comd-nb.info. This seven-step pathway begins with the condensation of glyceraldehyde 3-phosphate and pyruvate, catalyzed by key enzymes such as 1-deoxy-D-xylose 5-phosphate synthase (DXS) and 1-deoxy-D-xylose 5-phosphate reductoisomerase (DXR) frontiersin.orgtandfonline.comacademicjournals.org. The MEP pathway is essential for providing the C5 precursors necessary for monoterpene biosynthesis. While the mevalonate (B85504) (MVA) pathway, located in the cytosol, is primarily involved in the synthesis of sesquiterpenes and triterpenes, some studies suggest potential crosstalk or alternative roles in certain plant tissues nih.govcsic.espnas.orgacademicjournals.orgmdpi.commdpi.comd-nb.info.

Enzymatic Catalysis in Lilac Aldehyde Biosynthesis

Terpene synthases (TPS) are a diverse family of enzymes responsible for catalyzing the cyclization and rearrangement of GPP into a vast array of monoterpenes ontosight.aiontosight.aioup.comfrontiersin.orgmdpi.com. Specific TPS enzymes, known as linalool synthases (LIS), are dedicated to the production of linalool from GPP nih.govnih.govontosight.aiontosight.aioup.comoup.comfrontiersin.orgmdpi.comfrontiersin.orgnih.govresearchgate.net. These enzymes are classified into various subfamilies, such as TPS-b and TPS-e/f, and exhibit varying degrees of substrate specificity and product formation, sometimes producing multiple monoterpenes or even sesquiterpenes frontiersin.orgmdpi.commdpi.comfrontiersin.orgnih.govresearchgate.net.

The transformation of linalool into more oxygenated derivatives, including lilac aldehydes and alcohols, is predominantly mediated by cytochrome P450 monooxygenases (CYPs) nih.govoup.comoup.comfrontiersin.orgtandfonline.comresearchgate.nettandfonline.comnih.govrsc.org. Members of the CYP76 family, in particular, have been identified as key players in the oxidative metabolism of monoterpenols frontiersin.orgwikipedia.orgresearchgate.net. For instance, CYP76C1 in Arabidopsis thaliana flowers is a multifunctional enzyme that catalyzes a cascade of oxidations on linalool, leading to the formation of 8-hydroxylinalool, 8-oxolinalool, 8-COOH-linalool, and importantly, lilac aldehydes and alcohols nih.govoup.comresearchgate.netresearchgate.net. Other P450 enzymes, such as CYP71B31 and other members of the CYP76 family, also contribute to monoterpenol metabolism, often displaying broad substrate specificities nih.govfrontiersin.orgresearchgate.net.

Biotransformation Studies of this compound and Precursors (e.g., Fungal Bioconversion)

Microbial biotransformation studies have demonstrated the capacity of various fungi to convert linalool into valuable oxygenated derivatives, including lilac aldehydes and alcohols researchgate.netacs.orgacs.orgnih.govnih.gov. Fungi such as Aspergillus niger and Botrytis cinerea have been shown to produce lilac aldehydes and alcohols from linalool, often via 8-hydroxylinalool as an intermediate researchgate.netacs.orgacs.orgnih.gov. Other studies have reported the transformation of linalool by different fungal species, yielding various linalool oxides and other oxygenated products nih.govbenthamdirect.comias.ac.inresearchgate.net. These bioconversion processes highlight the potential of using microorganisms for the sustainable production of fragrance compounds.

Table 1: Key Enzymes in Monoterpenoid and this compound Biosynthesis

Enzyme GroupSpecific Enzyme Example(s)Primary RoleSource References
Terpene Synthases (TPS)Linalool Synthases (LIS)Catalyze the conversion of GPP to linalool. nih.govnih.govontosight.aiontosight.aioup.comoup.comfrontiersin.orgmdpi.comfrontiersin.orgnih.govresearchgate.net
Cytochrome P450 Monooxygenases (CYPs)CYP76 family (e.g., CYP76C1)Catalyze the oxidation of linalool to lilac aldehydes, alcohols, and oxides. nih.govoup.comoup.comfrontiersin.orgtandfonline.comresearchgate.nettandfonline.comnih.govrsc.orgwikipedia.orgresearchgate.net
MEP Pathway EnzymesDXS, DXREssential for the synthesis of monoterpenoid precursors (IPP, DMAPP). frontiersin.orgtandfonline.comacademicjournals.org
Isoprenoid Precursor SynthesisGeranyl diphosphate synthase (GPPS)Catalyzes the condensation of IPP and DMAPP to form GPP. ontosight.aiontosight.aitandfonline.comfrontiersin.orgmdpi.comd-nb.infomdpi.com

Table 2: Major Metabolic Pathways for Monoterpenoid Precursor Synthesis

Pathway NameCellular LocationPrimary Role in Monoterpenoid SynthesisSource References
Methylerythritol Phosphate (MEP) PathwayPlastidsSynthesis of IPP and DMAPP, which are precursors for GPP and subsequent monoterpenoid biosynthesis. nih.govontosight.aiontosight.aifrontiersin.orgcsic.espnas.orgtandfonline.comacademicjournals.orgmdpi.comoup.comfrontiersin.orgmdpi.comd-nb.info
Mevalonate (MVA) PathwayCytosolPrimarily synthesizes IPP and DMAPP for sesquiterpenes and triterpenes; potential minor role in monoterpenoid synthesis in some plants. nih.govcsic.espnas.orgacademicjournals.orgmdpi.commdpi.comd-nb.info

Table 3: Fungal Biotransformation of Linalool to Lilac Aldehydes and Related Compounds

Fungus SpeciesKey Biotransformation Products IdentifiedPostulated IntermediatesSource References
Aspergillus nigerLilac aldehydes, lilac alcohols, linalool oxides8-hydroxylinalool researchgate.netacs.orgacs.orgnih.gov
Botrytis cinereaLilac aldehydes, lilac alcohols, linalool oxides8-hydroxylinalool researchgate.netacs.orgacs.orgnih.gov
Fusarium species(E)- and (Z)-furanlinalool oxides, 6-methylhept-5-en-2-one, 1-methyl-1-(4-methypentyl)oxiranemethanolNot specified nih.gov
Penicillium speciesDiastereoisomeric p-menthane-3,8-diols, 4-terpineol, (Z)- and (E)-sabinene hydratesNot specified nih.gov

Compound List:

Linalool

Geranyl diphosphate (GPP)

Isopentenyl diphosphate (IPP)

Dimethylallyl diphosphate (DMAPP)

Lilac aldehydes

Lilac alcohols

8-hydroxylinalool

8-oxolinalool

8-COOH-linalool

Linalool oxides (furanoid, pyranoid)

Terpene Synthase (TPS)

Cytochrome P450 Monooxygenases (CYP)

CYP76 family

CYP76C1

DXS (1-deoxy-D-xylose 5-phosphate synthase)

DXR (1-deoxy-D-xylose 5-phosphate reductoisomerase)

Geranyl diphosphate synthase (GPPS)

Advanced Analytical Methodologies in Lilac Aldehyde Research

Chromatographic Techniques for Comprehensive Volatile Profiling

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile organic compounds (VOCs) like lilac aldehyde. When coupled with mass spectrometry (MS), it allows for the separation and identification of individual components within a complex mixture, such as a flower's headspace. nih.govresearchgate.net

Enantioselective Multidimensional Gas Chromatography-Mass Spectrometry (Enantio-MDGC-MS)

To resolve the challenge of separating the eight stereoisomers of this compound, enantioselective multidimensional gas chromatography-mass spectrometry (enantio-MDGC-MS) is a powerful and essential tool. nih.gov This technique utilizes chiral stationary phases in the GC columns that can differentiate between enantiomers. researchgate.net

In a typical enantio-MDGC-MS setup, a first chromatographic dimension provides a preliminary separation of the volatile compounds. Specific fractions containing the this compound isomers are then selectively transferred ("heart-cut") to a second, enantioselective column for high-resolution separation of the stereoisomers. researchgate.net This allows for the precise determination of the specific isomeric patterns present in a sample. nih.gov

Research employing this technique has successfully determined the stereoisomeric distribution of this compound in the flower scents of various plant species, revealing species-specific patterns. nih.gov For instance, analysis of the floral scent of Silene latifolia using enantio-MDGC-MS showed that while the total emitted scent can be highly variable, the ratio of this compound isomers is a more conserved and reliable trait, suggesting its importance in plant-pollinator interactions. researchgate.net The direct stereodifferentiation of all eight stereoisomers of both this compound and the related lilac alcohol has been achieved using this method. researchgate.netnih.gov

Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) for Sample Preparation

Effective sample preparation is critical for the accurate analysis of volatile compounds present in trace amounts. Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) are solvent-free, sensitive, and efficient techniques for extracting and concentrating analytes like this compound from various matrices. nih.govnih.gov

Solid-Phase Microextraction (SPME) involves exposing a fused silica (B1680970) fiber coated with a sorbent polymer to the sample (e.g., the headspace above a flower). nih.govmdpi.com Volatile compounds, including this compound, partition from the sample matrix onto the fiber coating. The fiber is then transferred to the GC inlet for thermal desorption and analysis. researchgate.net

SPME has been successfully used to:

Identify lilac aldehydes and alcohols as by-products in fungal biotransformations of (±)-linalool. researchgate.net

Analyze the volatile compounds emitted from fresh flowers of Syringa oblata, where the four isomers of this compound and lilac alcohol were identified as characteristic scent components. nih.gov

Investigate the chemical components of lilac fragrance oil, identifying key aroma compounds. uottawa.ca

The selection of the fiber coating is crucial for optimal extraction. For instance, a 65 µm polydimethylsiloxane (B3030410)/divinylbenzene (PDMS/DVB) fiber has been found to be effective for extracting volatiles from Syringa oblata flowers. nih.gov

Stir Bar Sorptive Extraction (SBSE) is an advancement on SPME that offers a significantly larger volume of the sorptive phase, typically polydimethylsiloxane (PDMS), coated onto a magnetic stir bar. nih.govelementlabsolutions.com This larger phase volume leads to higher extraction efficiency and greater sensitivity, particularly for less volatile or trace compounds. gcms.cz The stir bar is placed in a liquid sample or in the headspace of a sample, and after an extraction period, the analytes are desorbed, usually thermally, for GC-MS analysis. elementlabsolutions.comchromatographyonline.com While specific studies on this compound using SBSE are not as prevalent, its proven effectiveness for a wide range of volatile and semi-volatile organic compounds makes it a highly suitable and powerful technique for its trace analysis in complex aqueous or food matrices. nih.govacs.org

Table 1: Comparison of SPME and SBSE Sample Preparation Techniques
FeatureSolid-Phase Microextraction (SPME)Stir Bar Sorptive Extraction (SBSE)
PrincipleAnalyte partitioning onto a coated fiber. mdpi.comAnalyte sorption into a coated magnetic stir bar. nih.gov
FormatFused silica fiber with a thin polymer coating. mdpi.comGlass-coated magnetic stir bar with a thick polymer coating. chromatographyonline.com
Sorbent VolumeTypically ~0.5 µL. gcms.czTypically 50-300 µL. gcms.cz
SensitivityGood for many applications.Higher sensitivity due to larger sorbent volume. gcms.cz
Common Applications for Floral ScentsHeadspace analysis of flowers, fragrance oils. nih.govuottawa.caTrace analysis of volatiles in aqueous and complex matrices. nih.gov

Spectroscopic Methods for In-Depth Structural Characterization

While chromatographic methods excel at separation, spectroscopic techniques are essential for the definitive structural elucidation of molecules like this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. azom.com High-resolution ¹H NMR spectroscopy has been instrumental in the structural elucidation of this compound stereoisomers. nih.gov

By analyzing the chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE), researchers can confirm the connectivity of atoms and the relative stereochemistry of the chiral centers. Techniques such as ¹H,¹H COSY (Correlation Spectroscopy) NMR have been applied to synthesized (5'R)-configured stereoisomers to confirm their structure. nih.gov The detailed information provided by high-resolution NMR is critical for verifying the identity of isomers separated by chromatography and for confirming the structures of newly synthesized analogues. nih.govdocbrown.info

Advanced Mass Spectrometry Techniques (e.g., HR-MS, MS/MS) for Molecular Elucidation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of ionized molecules, allowing for the determination of molecular weight and elemental composition. mdpi.com Advanced MS techniques offer deeper structural insights.

High-Resolution Mass Spectrometry (HR-MS) can measure the mass of a molecule with extremely high accuracy. This allows for the unambiguous determination of the elemental formula of this compound (C₁₀H₁₆O₂) and helps to distinguish it from other compounds with the same nominal mass. semanticscholar.orgnih.gov This capability is crucial when analyzing complex environmental or biological samples where numerous compounds may be present.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. A precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. mdpi.com The fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation. GC-MS/MS has been used to identify the chemical constituents of Syringa vulgaris L. essential oil, which contains related monoterpenes and other volatiles. cabidigitallibrary.org The fragmentation patterns of terpene aldehydes are complex but provide a fingerprint for identification. scispace.com

Table 2: Advanced Spectroscopic Techniques in this compound Research
TechniquePrimary Information ProvidedApplication in this compound Research
High-Resolution NMRPrecise 3D molecular structure, atom connectivity, stereochemistry. nih.govazom.comDefinitive structure elucidation of individual stereoisomers. nih.gov
High-Resolution MS (HR-MS)Highly accurate mass measurement, determination of elemental formula. mdpi.comsemanticscholar.orgUnambiguous confirmation of the molecular formula (C₁₀H₁₆O₂). semanticscholar.org
Tandem MS (MS/MS)Structural information from characteristic fragmentation patterns. mdpi.comIdentification in complex mixtures and structural confirmation. cabidigitallibrary.org

Gas Chromatography-Olfactometry (GC-O) for Aroma-Active Compound Identification

While instrumental detectors can identify and quantify chemical compounds, they cannot describe the perceived odor. Gas Chromatography-Olfactometry (GC-O) is a unique technique that combines the separation power of GC with the sensitivity of the human nose as a detector. wikipedia.orgnih.gov

In a GC-O system, the effluent from the GC column is split, with one portion directed to a conventional detector (like MS or a Flame Ionization Detector) and the other to a heated sniffing port. wikipedia.org A trained human assessor sniffs the eluting compounds and records the time, duration, intensity, and description of any perceived odors.

Structure Activity Relationship Studies Sar in Olfaction

Elucidating the Impact of Stereochemistry on Olfactory Receptor Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the olfactory perception of lilac aldehyde. As a chiral molecule with multiple stereocenters, this compound can exist in various spatial configurations known as stereoisomers. These subtle structural differences significantly influence how the molecule interacts with the chiral environment of olfactory receptors, leading to distinct scent perceptions.

Differential Olfactory Responses to Specific this compound Stereoisomers

This compound possesses three stereogenic centers, which results in eight possible stereoisomers. researchgate.netresearchgate.net Olfactometric analysis has demonstrated that these stereoisomers are not olfactorily equivalent. semanticscholar.org The naturally occurring (5′S)-stereoisomers are noted to have significantly lower odor thresholds, often by one to two orders of magnitude, compared to their (5′R)-configured counterparts. nih.govmdpi.com For instance, the (2S,2'S,5'S) isomer is described as having a fresh and flowery scent. This differentiation highlights the high specificity of the olfactory receptors involved; the precise fit of an isomer into the receptor's binding site is a key determinant of the resulting scent quality and intensity. researchgate.net

Table 1: Odor Descriptions of Selected this compound Stereoisomers This table is generated based on available data and may not be exhaustive.

Stereoisomer Configuration Odor Description Odor Threshold (ng)
(2S,2'S,5'S) Fresh, flowery 0.2
(2R,2'S,5'S) - 0.3
Other Isomers - up to 22

Investigating the Role of Core Molecular Scaffolds in Olfactory Perception

The fundamental structure, or molecular scaffold, of this compound is as critical to its scent as its stereochemistry. Specific functional groups and the core ring structure are indispensable for its signature floral character.

Importance of the Tetrahydrofuran (B95107) (THF) Moiety for Characteristic Floral Scent

The substituted tetrahydrofuran (THF) ring is a crucial osmophore (a molecular feature responsible for an odor) in the this compound structure. Research on structural analogues has shown that the integrity of this ring is essential for the characteristic floral scent. semanticscholar.org Studies on seco-analogues, where the THF ring is opened to create more flexible, acyclic molecules, have demonstrated a complete loss of the flowery aroma. semanticscholar.orgmdpi.com Instead of a floral scent, these ring-opened analogues exhibit spicy, green, and sometimes fruity notes. semanticscholar.orgnih.govmdpi.com This finding strongly suggests that the cyclic ether structure of the THF moiety is a key requirement for the molecule to bind effectively to the specific olfactory receptors that perceive a lilac scent. semanticscholar.orgresearchgate.net

Influence of Alkene and Substituent Modifications on Scent Profile Alterations

Modifications to the other functional parts of the this compound molecule, such as the alkene (double bond) and various substituents, also lead to significant changes in the perceived odor. For example, research has shown that adding a methyl group to the C-2 stereogenic center of this compound causes a significant shift from the original flowery odor to a more herbal scent profile. nih.govmdpi.com

Table 2: Impact of Structural Modifications on this compound's Scent Profile This table summarizes general findings from SAR studies.

Structural Modification Resulting Scent Profile
Opening of the Tetrahydrofuran (THF) Ring Loss of flowery scent; emergence of spicy, green, and fruity notes. semanticscholar.orgmdpi.com
Addition of a Methyl Group to C-2 Shift from flowery to a more herbal scent. nih.govmdpi.com
Reduction of Aldehyde to Alcohol (Lilac Alcohol) Results in a related but distinct, less intense floral scent. asynt.com

Application of Computational Chemistry and Molecular Modeling

Modern SAR studies increasingly utilize computational chemistry and molecular modeling to investigate the relationship between chemical structure and odor. researchgate.net These techniques allow scientists to model the interactions between odorant molecules like this compound and olfactory receptors at a molecular level. Although the precise structures of most human olfactory receptors remain to be fully elucidated, homology modeling can be used to create workable models for these simulations.

By calculating binding energies and simulating how different stereoisomers or analogues of this compound fit into the binding pocket of a modeled receptor, researchers can make predictions about their potential odor character and intensity. These in silico methods can help rationalize why, for example, one stereoisomer smells strongly of lilac while another is nearly odorless. Furthermore, computational approaches can guide the synthesis of novel fragrance molecules by predicting which structural modifications are most likely to result in a desired scent profile, thus streamlining the discovery process for new fragrance ingredients. researchgate.net

Molecular Docking Simulations with Olfactory Receptors

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In olfaction, this involves modeling the interaction between an odorant molecule, such as a this compound isomer, and an olfactory receptor (OR). tandfonline.com Olfactory receptors are G protein-coupled receptors (GPCRs), a large family of proteins that span the cell membrane seven times. wikipedia.orgnih.gov The activation of these receptors initiates a signal cascade that the brain interprets as a specific smell. pnas.orggrantome.com

While the exact crystal structures of most ORs remain unsolved, homology modeling allows for the creation of theoretical 3D structures based on known GPCR structures. grantome.comacs.org These models are then used in docking simulations to investigate how different odorants fit into the receptor's binding pocket. For this compound, docking studies can help elucidate why different stereoisomers exhibit varied odor profiles and thresholds. researchgate.net

Computational docking studies, for instance using software like AutoDock Vina, can predict the binding affinities between this compound isomers and specific ORs. Research on the human olfactory receptor OR1A1, which is known to be activated by a range of aldehydes and alcohols, shows that interactions with specific amino acid residues within the transmembrane helices are crucial for ligand binding. acs.orgresearchgate.net It is hypothesized that the different spatial arrangements of the methyl and vinyl groups in this compound's stereoisomers lead to distinct interactions within the binding pocket of a receptor, resulting in varying degrees of receptor activation and, consequently, different perceived scents and intensities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Olfactory Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov In olfaction science, QSAR models aim to predict the odor character and intensity of a molecule based on its physicochemical properties, known as molecular descriptors. canada.caacs.org

To build a QSAR model for this compound and its analogues, a dataset of compounds with known olfactory properties is required. nih.gov This dataset would include the different this compound stereoisomers and structurally related molecules, along with their measured odor detection thresholds and qualitative descriptions. nih.gov The significant difference in odor thresholds among the this compound stereoisomers provides a clear example of the data used in these models. The naturally occurring (5′S)-stereoisomers possess odor thresholds that are one to two orders of magnitude lower than their (5′R)-configured counterparts, indicating a much higher potency. researchgate.netnih.govsemanticscholar.org

Table 1: Odor Thresholds of this compound Stereoisomers This interactive table provides the reported odor thresholds for various stereoisomers of this compound. Click on the headers to sort the data.

Stereoisomer Configuration Odor Description Odor Threshold (ng/L of air)
(2S,2'S,5'S) Fresh, flowery 0.2
(2R,2'S,5'S) - 0.3
(2R,2'R,5'S) - 0.8
(2S,2'R,5'S) - 1.0
(2S,2'S,5'R) - 22.0
(2R,2'S,5'R) - 40.0
(2S,2'R,5'R) - 43.0
(2R,2'R,5'R) - 73.0

Source: Data compiled from multiple research studies. nih.govsemanticscholar.org

From this data, molecular descriptors are calculated for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., molecular connectivity), and 3D descriptors (e.g., molecular shape). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links these descriptors to the observed olfactory activity. nih.gov A validated QSAR model can then be used to predict the odor properties of new, unsynthesized molecules, guiding the design of novel fragrance ingredients. nih.govpnas.org For example, a QSAR model could quantify the importance of the tetrahydrofuran ring and the stereochemistry at the three chiral centers for the desired lilac scent, confirming experimental findings that modifications like adding a methyl group at the C-2 position shift the odor from flowery to herbal. nih.gov

Table 2: List of Chemical Compounds

Compound Name
This compound
Lilac alcohol
Linalool (B1675412)
Citronellol
Helional
(R)-muscone
Ethyl acrylate

Ecological and Inter Species Chemical Communication

Role in Floral Scent Emission and Pollinator Attraction

Lilac aldehyde has been identified as a primary attractant for several nocturnal moth species. Notably, it is the key floral scent compound responsible for attracting the noctuid moth Hadena bicruris to its host plant, Silene latifolia (white campion) researchgate.netresearchgate.netresearchgate.net. Hadena bicruris engages in a nursery pollination system with S. latifolia, where the moth acts as both a pollinator and a seed predator researchgate.netresearchgate.net. Laboratory and greenhouse experiments suggest that floral scents, including lilac aldehydes and phenylacetaldehyde (B1677652), are significant attractors for H. bicruris researchgate.netplos.org. The emission of this compound from nocturnal plant species highlights its importance for attracting moths active during these hours researchgate.net.

The olfactory systems of insects, particularly moths, are highly sensitive to floral volatile compounds like this compound. Electroantennography (EAG) is a technique used to measure the average electrical response of an insect's antenna to odorants, thereby assessing their olfactory sensitivity mdpi.comrsc.org. Studies have shown that lilac aldehydes elicit antennal responses in butterflies and moths researchgate.netcreaf.cat. Specifically, Hadena bicruris responds to all eight stereoisomers of this compound, although its sensitivity varies among these isomers researchgate.netresearchgate.net. This indicates that the moth's olfactory system is finely tuned to detect these compounds, which are crucial for locating its host plant researchgate.netresearchgate.net. Research on other insects, such as melon flies, also indicates that aldehydes, in general, play a key role in insect olfactory recognition and selection, with specific aldehydes like e-2-hexenal and e-2-octenal eliciting strong EAG responses nih.govmdpi.com.

Chemical Ecology of Stereoisomeric Ratios in Plant-Insect Interactions

The ecological significance of this compound is further amplified by its stereochemistry. This compound possesses three stereogenic centers, allowing for the existence of eight possible stereoisomers researchgate.netresearchgate.nettinkturenpresse.de. The specific ratios and types of these isomers can vary between plant species and even populations, influencing plant-insect interactions.

Research has revealed that the patterns of this compound stereoisomers are species-specific researchgate.netresearchgate.nettinkturenpresse.de. Different plant species emit distinct isomers or varying ratios of isomers researchgate.netresearchgate.nettinkturenpresse.de. For instance, studies analyzing this compound stereoisomers in Silene latifolia populations have shown that the stereoisomeric pattern is population-specific, with significant variability between populations but lower variability within them tinkturenpresse.de. This suggests that these stereoisomeric profiles are heritable traits that can be reliably used by insects for host plant recognition tinkturenpresse.de. While Silene latifolia emits specific stereoisomers of this compound, the moth Hadena bicruris responds to all eight, indicating a broader sensitivity than what is present in its primary host plant researchgate.netresearchgate.net.

The species-specific patterns of this compound stereoisomers are hypothesized to play a crucial role in host-plant recognition and discrimination by insects like Hadena bicruris researchgate.netresearchgate.nettinkturenpresse.de. Insects may use the precise ratios of these stereoisomers as a chemical signature to identify their preferred host plants amidst a landscape of other floral scents tinkturenpresse.de. If H. bicruris possesses distinct receptors for different this compound isomers, it could leverage these differences to differentiate between the flowers of its host plant, S. latifolia, and those of non-host plants researchgate.netresearchgate.nettinkturenpresse.de. This fine-tuning of olfactory perception to specific stereoisomeric blends is a common strategy in specialized plant-insect relationships, ensuring efficient host location and resource utilization mdpi.comnih.govresearchgate.net.

Advanced Applications in Chemical and Food Science Research

Development of p-Anisaldehyde as a Chemical Marker

p-Anisaldehyde's distinct chemical signature and presence in various natural matrices have positioned it as a valuable marker in analytical chemistry, particularly for food science applications. Its detection and quantification can provide insights into the origin, quality, and freshness of food products.

Authentication of Botanical Origin in Food Products (e.g., Honey)

The volatile profiles of food products, including honey, are complex and can serve as fingerprints to determine their origin and authenticity. p-Anisaldehyde has been identified as a key volatile compound that aids in distinguishing between different botanical varieties of honey. For instance, studies utilizing Gas Chromatography-Mass Spectrometry (GC/MS) coupled with chemometric analysis have shown that p-anisaldehyde is a distinctive marker for Kanuka honey, enabling its differentiation from Manuka honey and other honey types nih.govacs.org. Its presence and concentration levels can also help in identifying specific floral origins, such as distinguishing between honeys from spring and autumn maquis flora dokumen.pub. Advanced analytical techniques, including High-Performance Thin-Layer Chromatography (HPTLC) and metabolomic profiling, further support the use of p-anisaldehyde and other marker compounds for food authentication and classification, guaranteeing origin and quality ub.eduresearchgate.net.

Targeted Synthesis for Novel Fragrance Chemical Discovery

The fragrance industry continuously seeks new molecules with unique olfactory profiles. p-Anisaldehyde, with its desirable aroma, serves as a foundation for research into designing novel fragrance compounds.

Rational Design of Scent Analogues Based on SAR Studies

Modifying Olfactory Properties through Precise Structural Alterations

p-Anisaldehyde's chemical structure, characterized by a benzene (B151609) ring with a methoxy (B1213986) group and an aldehyde group in the para position, is responsible for its distinct sweet, floral, and anise-like scent nih.govacs.orgresearchgate.netresearchgate.net. The field of aroma chemistry focuses on understanding the intricate relationship between molecular structure and odor (structure-odor relationship). By making precise structural alterations to molecules like p-anisaldehyde—such as changing substituent positions, introducing new functional groups, or altering stereochemistry—chemists can synthesize novel compounds with modified olfactory properties. This targeted synthesis allows for the creation of fragrance ingredients with nuanced scent profiles, potentially enhancing existing perfumes or creating entirely new olfactory experiences.

Compound Name Table

Common NameChemical Name / FormulaCAS Number
p-Anisaldehyde4-Methoxybenzaldehyde / C₈H₈O₂123-11-5
Lilac aldehyde(±)-Lilac aldehyde / C₁₀H₁₆O₂51685-39-3
This compound AThis compound (isomer I) / C₁₀H₁₆O₂53447-46-4
This compound DThis compound (isomer IV) / C₁₀H₁₆O₂53447-47-5
2-MethylbenzofuranC₉H₈O4265-18-3
2′-hydroxyacetophenoneC₈H₈O₂118-93-4
2′-methoxyacetophenoneC₉H₁₀O₂118-91-2
2,6,6-trimethyl-2-cyclohexene-1,4-dioneC₉H₁₂O₂1125-21-9
Phenethyl alcohol2-Phenylethanol / C₈H₁₀O60-12-8
2-FuraldehydeFurfural / C₅H₄O₂98-01-1
5-Methyl-2-furfuralC₆H₆O₂620-03-1
p-Anisic acid4-Methoxybenzoic acid / C₈H₈O₃100-09-4
BenzaldehydeC₇H₆O100-52-7
(E)-2-NonenalC₉H₁₆O5910-84-9
Phenylacetaldehyde (B1677652)C₈H₈O122-78-1
1-Octen-3-oneC₈H₁₄O4397-58-4
DiacetylButane-2,3-dione / C₄H₆O₂431-03-8
p-Tolualdehyde4-Methylbenzaldehyde / C₈H₈O104-87-0

Environmental Chemistry and Atmospheric Fate Chemical Focus

Contribution of Aldehydes to Atmospheric Volatile Organic Compound (VOC) Pools

Aldehydes constitute a crucial class of oxygenated volatile organic compounds (oxy-VOCs) that are ubiquitously present in both natural and polluted atmospheres nih.govcopernicus.orgepa.govmdpi.com. These compounds are significant contributors to atmospheric chemistry, playing a role in the formation of tropospheric ozone and secondary organic aerosols (SOA), which impact air quality and climate nih.govcopernicus.orgresearchgate.net.

p-Anisaldehyde, known for its sweet, floral, and anise-like aroma, is extensively used in perfumes, cosmetics, food flavorings, and as an intermediate in pharmaceutical synthesis nih.govresearchgate.netresearchgate.netebi.ac.uk. Its production and widespread application imply potential pathways for release into the environment through industrial waste streams and consumer product use nih.govresearchgate.netresearchgate.netebi.ac.uk. While specific quantitative data on p-anisaldehyde's exact contribution to the global VOC pool is limited, its classification as an aldehyde places it within a group of compounds known to significantly influence atmospheric processes nih.govcopernicus.orgresearchgate.net.

Photochemical Degradation Pathways and Reaction Products in the Atmosphere

In the Earth's atmosphere, p-anisaldehyde primarily exists in the vapor phase due to its moderate vapor pressure nih.gov. Its atmospheric degradation is principally driven by reactions with photochemically generated hydroxyl radicals (•OH). The estimated rate constant for this reaction at 25 °C is 2.5 x 10⁻¹¹ cm³/molecule-sec, leading to an atmospheric half-life of approximately 15 hours nih.gov. This relatively short atmospheric lifetime suggests that p-anisaldehyde is efficiently removed from the atmosphere through this chemical pathway.

Furthermore, p-anisaldehyde absorbs ultraviolet (UV) light at wavelengths greater than 290 nm, rendering it susceptible to direct photolysis by sunlight nih.gov. Laboratory studies investigating its photochemical behavior in inert matrices have revealed different degradation pathways depending on the matrix. In xenon matrices, UV irradiation leads to decarbonylation, producing methoxybenzene (anisole) and carbon monoxide (CO). Conversely, when isolated in argon matrices under similar irradiation conditions, p-anisaldehyde predominantly isomerizes to a closed-ring ketene (B1206846) aip.orgsigmaaldrich.com. These findings highlight the potential for photochemical transformation, although the specific products formed in the complex atmospheric environment may vary.

Academic Studies on Environmental Distribution and Transformation

Academic research has provided insights into the environmental distribution and transformation processes affecting p-anisaldehyde. According to atmospheric partitioning models, p-anisaldehyde is expected to exist predominantly as a vapor in the ambient atmosphere nih.gov. Its low estimated bioconcentration factor (BCF) suggests a limited potential for bioaccumulation in aquatic organisms nih.gov.

In terrestrial environments, p-anisaldehyde exhibits high mobility in soil, as indicated by an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 53 nih.gov. Volatilization from both moist soil surfaces and water bodies is considered a significant environmental fate process, supported by its estimated Henry's Law constant nih.gov.

Biodegradation is also recognized as a crucial transformation pathway for p-anisaldehyde in the environment. Studies utilizing the Japanese MITI test have shown that it can achieve 99% of its theoretical biochemical oxygen demand (BOD) within 14 days, indicating that biodegradation is an important fate process in both soil and water nih.govresearchgate.net.

PropertyValueUnitSource
Chemical Namep-Anisaldehyde (4-methoxybenzaldehyde)- nih.gov
CAS Number123-11-5- nih.gov
Molecular FormulaC8H8O2- nih.gov
Vapor Pressure3.29 x 10⁻²mm Hg at 25 °C nih.gov
Henry's Law Constant1.4 x 10⁻⁵atm·m³/mol nih.gov
Atmospheric Half-life (OH•)~15hours nih.gov
LogP (o/w)1.56 - 1.76- nih.govresearchgate.netresearchgate.net
Water Solubility4.29mg/mL at 25 °C nih.govresearchgate.net
Koc53- nih.gov
BiodegradabilityReadily biodegradable (99% theoretical BOD)- nih.govresearchgate.net

Compound List:

p-Anisaldehyde (4-methoxybenzaldehyde)

Q & A

Q. What are the key structural characteristics of lilac aldehyde, and how do they influence its stereoisomerism?

this compound (C₁₀H₁₆O₂) exists as multiple stereoisomers due to its three chiral centers, leading to variations in odor profiles and thresholds . For example, (2R,2'S,5'S)-lilac aldehyde has a threshold of 0.3 ng, while another isomer exhibits a threshold of 22 ng . Methodologically, nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are essential for resolving stereoisomers. Researchers should report enantiomeric excess and compare retention indices with authentic standards to ensure reproducibility .

Q. How can researchers synthesize and characterize this compound in laboratory settings?

Synthesis typically involves asymmetric catalysis or enzymatic resolution to achieve stereochemical control . For characterization:

  • Purity : Use high-performance liquid chromatography (HPLC) with chiral columns.
  • Structural Confirmation : Combine ¹³C/¹H NMR, infrared (IR) spectroscopy, and X-ray crystallography (if crystalline).
  • Odor Profiling : Employ olfactometry coupled with GC to correlate structure-odor relationships . Always include detailed protocols for reagents (e.g., solvent grades, catalyst sources) in supplementary materials to meet reproducibility standards .

Q. What are the primary challenges in isolating this compound from natural sources, and how can they be addressed?

Natural extraction from Syringa vulgaris (lilac) is complicated by low yield and co-eluting volatiles. Strategies include:

  • Headspace Trapping : Use dynamic headspace sampling with Tenax® TA adsorbents.
  • Enrichment Techniques : Liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) followed by GC-MS . Report recovery rates and validate methods against synthetic standards to mitigate contamination risks .

Advanced Research Questions

Q. How do stereoisomeric variations in this compound impact its ecological interactions, such as insect attraction?

Studies show this compound isomers activate mosquito antennal lobes similarly to DEET, suggesting a role in repulsion or attraction . To investigate:

  • Behavioral Assays : Use dual-choice olfactometers to test mosquito responses to specific isomers.
  • Neurological Mapping : Employ calcium imaging or electrophysiology to map antennal lobe activity . Discrepancies in threshold data (e.g., 0.3 ng vs. 22 ng) may arise from assay design or isomer purity; always include negative controls and replicate trials .

Q. What statistical approaches are recommended for resolving contradictions in odor threshold data across studies?

Conflicting thresholds (e.g., 0.3 ng vs. 22 ng ) may stem from:

  • Population Variability : Use multivariate analysis (MANOVA) to account for intersubject differences in olfactometry.
  • Methodological Bias : Apply Bland-Altman plots to compare detection limits across labs. Transparent reporting of confidence intervals and effect sizes is critical for meta-analyses .

Q. How can computational modeling advance the understanding of this compound's olfactory receptor interactions?

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities between isomers and insect odorant receptors (ORs).
  • Molecular Dynamics (MD) : Simulate receptor-ligand stability under physiological conditions. Validate models with site-directed mutagenesis of ORs and in vitro binding assays .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?

  • Synthesis : Document reaction conditions (temperature, pH, catalysts) and characterize intermediates.
  • Bioassays : Standardize mosquito rearing conditions and randomization procedures in behavioral tests . Share raw spectral data and code for statistical analyses in repositories like Zenodo .

Q. How should researchers handle discrepancies between experimental and theoretical odor thresholds?

  • Re-examine Purity : Use quantitative NMR (qNMR) to verify compound concentrations.
  • Control for Environmental Variables : Humidity and temperature can alter volatility; report these parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.